2-Bromo(1,2-13C2)ethanol
Overview
Description
2-Bromo(1,2-13C2)ethanol is a chemical compound with the molecular formula C2H5BrO. It is a brominated ethanol derivative where the carbon atoms are labeled with the radioactive isotope 13C. This compound is used in various scientific experiments, particularly those requiring carbon labeling .
Mechanism of Action
Mode of Action
The exact mode of action of 2-Bromo(1,2-13C2)ethanol is not well-understood. As a brominated derivative of ethanol, it may share some of ethanol’s interactions with its targets. Ethanol is known to interact with several types of proteins, including ion channels, enzymes, and transporters, altering their function and leading to various physiological effects . The presence of bromine and carbon-13 isotopes in this compound could modify these interactions .
Biochemical Pathways
Given its structural similarity to ethanol, it might be metabolized by the same enzymes that metabolize ethanol, such as alcohol dehydrogenase and aldehyde dehydrogenase . The products of this metabolism could then affect various biochemical pathways.
Pharmacokinetics
As a small, polar molecule, it is likely to be absorbed rapidly after ingestion or inhalation . Its distribution within the body, metabolism, and excretion would depend on its interactions with various proteins and enzymes .
Result of Action
Given its structural similarity to ethanol, it might have similar effects, such as causing sedation, impairing motor coordination, and inducing liver damage with chronic use . The presence of bromine and carbon-13 isotopes could modify these effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other substances in the body, such as food or other drugs, could affect its absorption and metabolism . Additionally, individual factors, such as age, sex, genetic makeup, and overall health, could influence how an individual responds to this compound .
Preparation Methods
The synthesis of 2-Bromo(1,2-13C2)ethanol involves several stages. One common method starts with 2-benzyloxyacetic acid, which undergoes a series of reactions to introduce the bromine and 13C labels. The reaction conditions typically involve the use of brominating agents and specific catalysts to ensure the incorporation of the 13C isotope.
Chemical Reactions Analysis
2-Bromo(1,2-13C2)ethanol undergoes various chemical reactions, including:
Substitution Reactions: It can be transformed into alkoxy or hydroxyl end-groups when reacted with silver cationic agents.
Elimination Reactions: The compound can undergo elimination to form unsaturated molecules.
Scientific Research Applications
2-Bromo(1,2-13C2)ethanol is used in various scientific research applications, including:
Comparison with Similar Compounds
2-Bromo(1,2-13C2)ethanol can be compared with other brominated ethanol derivatives and carbon-labeled compounds:
2-Bromoethanol: Similar in structure but lacks the 13C labeling, making it less useful for specific tracing studies.
Ethylene-13C2 bromohydrin: Another name for this compound, highlighting its use in carbon labeling.
Acetyl bromide-13C2: A different brominated compound with 13C labeling, used in various synthetic applications.
These comparisons highlight the uniqueness of this compound in its dual functionality of bromination and carbon labeling, making it a valuable tool in scientific research.
Properties
IUPAC Name |
2-bromo(1,2-13C2)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLCZOVUSADOIV-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2]Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10493929 | |
Record name | 2-Bromo(~13~C_2_)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10493929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84508-51-0 | |
Record name | 2-Bromo(~13~C_2_)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10493929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromoethanol-13C2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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